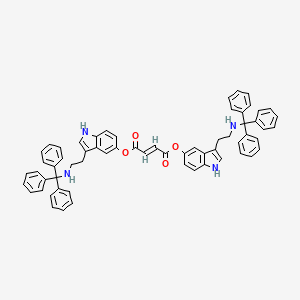
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate is a complex organic compound that features a unique structure combining indole and tritylamino groups with a butenedioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate typically involves multiple steps, starting with the preparation of the indole derivative and the tritylamino group. The key steps include:
Formation of the Indole Derivative: This involves the reaction of an appropriate precursor with reagents such as aniline and acetic acid under acidic conditions to form the indole ring.
Introduction of the Tritylamino Group: The tritylamino group is introduced through a reaction with trityl chloride in the presence of a base such as pyridine.
Coupling with Butenedioate: The final step involves the coupling of the indole-tritylamino intermediate with butenedioic acid or its derivatives under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate involves its interaction with specific molecular targets and pathways. The indole and tritylamino groups may interact with enzymes or receptors, modulating their activity. The butenedioate moiety can participate in redox reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) phthalate: An organic compound with similar ester functionalities.
2-Butenedioic acid derivatives: Compounds with similar butenedioate moieties.
Uniqueness
Bis(3-(2-(tritylamino)ethyl)-1H-indol-5-YL) 2-butenedioate is unique due to its combination of indole, tritylamino, and butenedioate groups, which confer distinct chemical and biological properties not found in simpler analogs.
Propriétés
Formule moléculaire |
C62H52N4O4 |
|---|---|
Poids moléculaire |
917.1 g/mol |
Nom IUPAC |
bis[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] (E)-but-2-enedioate |
InChI |
InChI=1S/C62H52N4O4/c67-59(69-53-31-33-57-55(41-53)45(43-63-57)37-39-65-61(47-19-7-1-8-20-47,48-21-9-2-10-22-48)49-23-11-3-12-24-49)35-36-60(68)70-54-32-34-58-56(42-54)46(44-64-58)38-40-66-62(50-25-13-4-14-26-50,51-27-15-5-16-28-51)52-29-17-6-18-30-52/h1-36,41-44,63-66H,37-40H2/b36-35+ |
Clé InChI |
BWWHHUZFPMKGDT-ULDVOPSXSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)/C=C/C(=O)OC6=CC7=C(C=C6)NC=C7CCNC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C=CC(=O)OC6=CC7=C(C=C6)NC=C7CCNC(C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(4-bromophenyl)-2-[(4-fluorobenzyl)sulfanyl]quinazolin-4(3H)-one](/img/structure/B15079210.png)
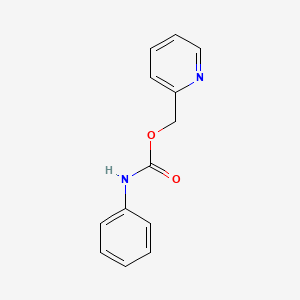
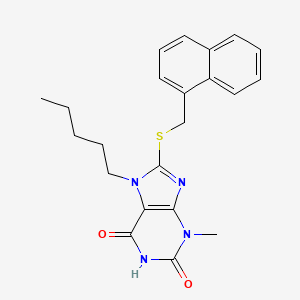
![N'-[4-(methylsulfanyl)benzylidene]-2-thiophenecarbohydrazide](/img/structure/B15079219.png)
![4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15079221.png)
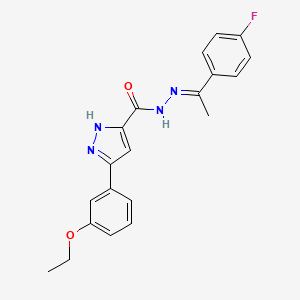
![N-(2-chlorophenyl)-2-{[3-oxo-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl]sulfanyl}acetamide](/img/structure/B15079225.png)
![methyl (2E)-5-(4-tert-butylphenyl)-7-methyl-2-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079233.png)
![(5Z)-3-butyl-5-({3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079242.png)
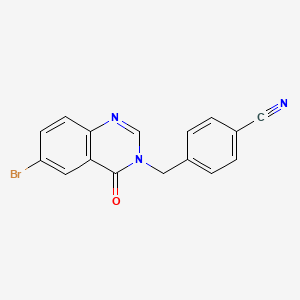
![2-amino-4-[4-(benzyloxy)-3-ethoxyphenyl]-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B15079274.png)
![1-(3,4-dimethoxyphenyl)-2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]sulfanyl}ethanone](/img/structure/B15079278.png)
![(5Z)-3-benzyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079283.png)
![9-Bromo-2-(4-methoxyphenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B15079293.png)
